molecular formula C7H11N3 B174946 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine CAS No. 100501-59-5

2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine

Cat. No. B174946
CAS RN: 100501-59-5
M. Wt: 137.18 g/mol
InChI Key: PXFVJRYQSXKFJX-UHFFFAOYSA-N
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Description

“2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine” is a chemical compound with the molecular formula C7H11N3 . It is a derivative of pyrazolo[4,3-C]pyridine .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, a series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were designed, synthesized, and evaluated for their enzymatic inhibitory activity against c-Met kinase .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolo[4,3-C]pyridine core with a methyl group attached to the pyrazole ring . The InChIKey for this compound is LMKWUPAUGHIUOF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 137.18 g/mol . The exact mass and monoisotopic mass are 137.095297364 g/mol . The compound has a topological polar surface area of 29.8 Ų .

Scientific Research Applications

  • Tautomerism and Structural Analysis : A study by Gubaidullin et al. (2014) explored the tautomerism of aza heterocycles, particularly focusing on compounds like 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine. The study revealed the compound's zwitterionic structure and its instability in solution.

  • Corrosion Inhibition : Research by Dandia et al. (2013) investigated the synthesis of pyrazolopyridine derivatives, including similar compounds to this compound, for their potential as corrosion inhibitors for mild steel in acidic conditions.

  • Crystal Structure and Molecular Conformation : Karthikeyan et al. (2010) studied the crystal structure of a 2H-pyrazolo[4,3-c]pyridine derivative, providing insights into its molecular conformation and intramolecular interactions. This can be crucial for understanding the compound's properties in various applications (Karthikeyan et al., 2010).

  • Electrochemical Studies : A study by Sudheer & Quraishi (2015) explored the electrochemical behavior of aryl pyrazolo pyridine derivatives, again relevant to corrosion inhibition, indicating potential industrial applications.

  • Biomedical Applications : A comprehensive review by Donaire-Arias et al. (2022) covered the synthesis and biomedical applications of Pyrazolo[3,4-b]pyridines, a group that includes compounds similar to this compound.

  • Molecular Conformations and Hydrogen Bonding : Sagar et al. (2017) analyzed the molecular conformations and hydrogen bonding in closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines, which helps in understanding the chemical behavior and potential applications of these compounds (Sagar et al., 2017).

  • Optical and Quantum Electronics : The work by El-Menyawy et al. (2019) focused on the synthesis of pyrazolo[4,3-b] pyridine derivatives and their application in optical and quantum electronics, demonstrating the compound's potential in advanced technological applications.

Future Directions

Future research could focus on the synthesis of new derivatives of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine and the evaluation of their biological activities . Additionally, the mechanism of action of these compounds could be further investigated .

properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-10-5-6-4-8-3-2-7(6)9-10/h5,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFVJRYQSXKFJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2CNCCC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90579311
Record name 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100501-59-5
Record name 4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100501-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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